Sodium Trifluoromethanesulfinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

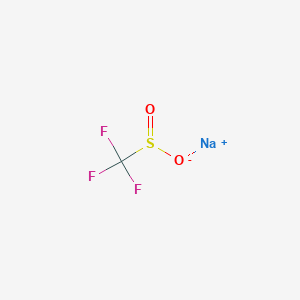

Sodium trifluoromethanesulfinate (CF₃SO₂Na) is the sodium salt of trifluoromethanesulfinic acid. It is a stable, inexpensive reagent widely used in organic fluorine chemistry. This compound is particularly known for its ability to introduce trifluoromethyl groups into various organic molecules, making it a valuable tool in synthetic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium trifluoromethanesulfinate can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl alkyl halide with an inorganic sulfur reducing agent, sodium bicarbonate, and water. The reaction is carried out at room temperature for 2-50 hours to obtain the sulfinate, which is then oxidized to generate the sulfonate .

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving sodium sulfite in water and reacting it with trifluoromethyl sulfinyl chloride under controlled conditions. The reaction is typically carried out in a metal pressure-proof reactor to ensure safety and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium trifluoromethanesulfinate undergoes various types of reactions, including:

Oxidation: It can be oxidized to form trifluoromethanesulfonic acid.

Reduction: It can be reduced to form trifluoromethyl sulfide.

Substitution: It can participate in substitution reactions to introduce trifluoromethyl groups into aromatic compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include t-butyl hydroperoxide and dimethyl sulfoxide (DMSO).

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Catalysts like copper or palladium are often employed in substitution reactions.

Major Products:

- Trifluoromethanesulfonic acid

- Trifluoromethyl sulfide

- Trifluoromethylated aromatic compounds

Wissenschaftliche Forschungsanwendungen

Trifluoromethylation Reactions

Overview : Sodium trifluoromethanesulfinate is primarily recognized for its role in introducing trifluoromethyl groups into organic molecules. This transformation is crucial for developing pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethyl group.

Mechanism : The reaction typically proceeds via a free radical mechanism. This compound reacts with electron-rich aromatic compounds under oxidative conditions, often using t-butyl hydroperoxide as an oxidant. This method allows for the selective introduction of the CF₃ group onto various substrates, including those that are electron-rich or electron-deficient .

Case Study : A study demonstrated the successful trifluoromethylation of phenolic compounds using this compound, resulting in high yields and selectivity for the desired products. This method showcases its effectiveness in modifying existing pharmaceuticals to enhance their efficacy .

Trifluoromethylsulfenylation and Sulfonylation

Applications : Beyond trifluoromethylation, this compound serves as a reagent for trifluoromethylsulfenylation and sulfonylation reactions. This capability allows chemists to introduce SCF₃ and SO₂CF₃ groups into organic molecules, expanding the toolbox for synthesizing complex organosulfur compounds .

Research Findings : Recent investigations revealed that this compound can effectively facilitate the formation of C–S bonds, which are critical in synthesizing biologically active compounds. For instance, it has been employed to synthesize various sulfide derivatives that exhibit antimicrobial properties .

Synthesis of Organosulfur Compounds

Versatility : this compound acts as a building block for synthesizing a wide range of organosulfur compounds through S–S, N–S, and C–S bond-forming reactions. This versatility makes it invaluable in synthetic organic chemistry .

Data Table: Applications of this compound

Industrial Applications

Purification Processes : In industrial settings, this compound is utilized in processes requiring purification from complex mixtures. Techniques such as liquid-liquid extraction have been developed to isolate this compound efficiently from reaction mixtures containing by-products like dimethylformamide .

Challenges and Innovations : While methods exist for purifying this compound, scaling these processes to an industrial level poses challenges related to safety and profitability. Research continues to optimize these methods to enhance yield and reduce costs .

Environmental Considerations

The use of this compound has been explored within the context of green chemistry. Its ability to function under mild conditions with minimal waste generation aligns with current trends toward more sustainable chemical practices. For example, using DMSO as an oxidant in reactions involving this compound presents an environmentally friendly alternative to traditional methods .

Wirkmechanismus

The mechanism by which sodium trifluoromethanesulfinate exerts its effects involves the generation of trifluoromethyl radicals. These radicals can react with various substrates to introduce trifluoromethyl groups. The reaction typically proceeds via a free radical mechanism, often initiated by oxidizing agents like t-butyl hydroperoxide .

Vergleich Mit ähnlichen Verbindungen

- Sodium trifluoromethanesulfonate (CF₃SO₃Na)

- Zinc difluoromethanesulfinate (Zn(CF₂SO₂)₂)

Comparison:

- Sodium trifluoromethanesulfinate is unique in its ability to introduce trifluoromethyl groups under mild conditions, making it more versatile compared to other reagents.

- Sodium trifluoromethanesulfonate is primarily used as a catalyst and reagent in organic reactions, but it does not offer the same level of reactivity for trifluoromethylation.

- Zinc difluoromethanesulfinate can introduce difluoromethyl groups, but it requires more stringent reaction conditions compared to this compound .

Q & A

Basic Research Questions

Q. What are the primary applications of sodium trifluoromethanesulfinate in medicinal chemistry synthesis?

NaTFMS is widely used as a trifluoromethyl (CF₃) radical source in drug discovery to enhance pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability. For example:

- Mechanistic role : It participates in radical trifluoromethylation under oxidative conditions (e.g., with TBHP or K₂S₂O₈) to functionalize heteroaromatics and alkenes, critical for synthesizing fluorinated analogs of pharmaceuticals like antimalarials and kinase inhibitors .

- Case study : In the synthesis of β-D-thioglucosides, NaTFMS enables stereoselective β-H radical sulfonation of aryl alkenes with high regioselectivity under mild, metal-free conditions .

Q. How is this compound typically synthesized and characterized in laboratory settings?

- Synthesis : NaTFMS is prepared via reduction of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with sodium dithionite (Na₂S₂O₄) in aqueous medium, followed by crystallization .

- Characterization :

Q. What safety protocols are essential for handling this compound?

- Storage : Keep in airtight containers at room temperature, protected from moisture and oxidizers.

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; NaTFMS may decompose under strong acidic/alkaline conditions, releasing toxic gases (e.g., SO₂) .

Advanced Research Questions

Q. What methodological considerations are critical for achieving high-purity this compound using 19F-NMR quantification?

-

Key parameters :

Parameter Optimal Value Purpose Relaxation delay (d1) ≥20 s Ensures full T1 relaxation of 19F nuclei Internal Standard Trifluoroethanol (TFE) Normalizes signal intensity Solvent D₂O Minimizes signal splitting -

Validation : Relative standard deviation (RSD) <2% for reproducibility, with a detection limit of 0.85 mg .

Q. How can researchers resolve contradictions in reported trifluoromethylation yields when using NaTFMS under oxidative conditions?

- Variables affecting yield :

- Oxidant stoichiometry : Excess TBHP (5 equiv) improves radical generation but may overoxidize substrates .

- Substrate electronics : Electron-deficient heterocycles (e.g., pyridines) show lower reactivity; dual addition of NaTFMS/TBHP restores conversion .

- Solvent-free systems : Enhance radical lifetime by reducing quenching pathways .

Q. What strategies improve regioselectivity in radical-mediated trifluoromethylation reactions using NaTFMS?

- Photoredox catalysis : Visible light (e.g., Ru(bpy)₃²⁺) controls radical initiation, enabling site-selective CF₃ addition to alkenes or C–H bonds .

- Catalyst tuning : Cobalt complexes bias radical addition toward terminal alkenes via β-H elimination pathways .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize radical intermediates, reducing side reactions .

Q. How does NaTFMS compare to other trifluoromethylation reagents in transition-metal-free systems?

- Advantages :

- Limitations : Requires strong oxidants (e.g., K₂S₂O₈) for radical generation, limiting compatibility with redox-sensitive substrates .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting results on the stability of NaTFMS in aqueous solutions?

- pH dependency : NaTFMS decomposes at pH <3 or >10, forming CF₃H or CF₃SO₂Na, respectively.

- Mitigation : Buffered solutions (pH 5–8) and low-temperature storage (−20°C) prolong stability .

Q. Method Optimization

Q. What steps ensure reproducibility in photoredox-catalyzed trifluoromethylation using NaTFMS?

- Light source : Blue LEDs (450 nm) with Ru(bpy)₃Cl₂ achieve consistent radical flux .

- Radical scavengers : Add TEMPO (10 mol%) to quench side reactions; absence of TEMPO confirms radical pathway .

Q. Advanced Analytical Techniques

Q. How can researchers distinguish NaTFMS from its decomposition products during reaction monitoring?

Eigenschaften

CAS-Nummer |

2926-29-6 |

|---|---|

Molekularformel |

CHF3NaO2S |

Molekulargewicht |

157.07 g/mol |

IUPAC-Name |

sodium;trifluoromethanesulfinate |

InChI |

InChI=1S/CHF3O2S.Na/c2-1(3,4)7(5)6;/h(H,5,6); |

InChI-Schlüssel |

FGANOFJJPMSZCK-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)[O-].[Na+] |

Isomerische SMILES |

C(F)(F)(F)S(=O)[O-].[Na+] |

Kanonische SMILES |

C(F)(F)(F)S(=O)O.[Na] |

Key on ui other cas no. |

2926-29-6 |

Piktogramme |

Irritant |

Synonyme |

1,1,1-Trifluoromethanesulfinic Acid Sodium Salt (1:1); Trifluoromethanesulfinic Acid Sodium Salt; Langlois reagent; Sodium Trifluoromethanesulfinate; Sodium Trifluoromethylsulfinate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.